2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde
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Overview
Description
2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-methyl-3-nitroaniline, which undergoes several transformations to introduce the phenylsulfanyl group and form the indolizine ring.
Chemical Reactions Analysis
2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Scientific Research Applications
2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Its derivatives may have potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde involves its interaction with specific molecular targets. The nitro group and phenylsulfanyl group play crucial roles in binding to enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde can be compared with other indolizine derivatives, such as:
2-Methyl-3-(2-nitro-phenyl)-indolizine-1-carbaldehyde: Lacks the phenylsulfanyl group, resulting in different chemical properties.
2-Methyl-3-(2-amino-phenylsulfanyl)-indolizine-1-carbaldehyde: Contains an amino group instead of a nitro group, affecting its reactivity and biological activity. The presence of the nitro and phenylsulfanyl groups in this compound makes it unique and potentially more versatile in various applications.
Biological Activity
2-Methyl-3-(2-nitro-phenylsulfanyl)-indolizine-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an indolizine core with a methyl group, a nitrophenylsulfanyl moiety, and an aldehyde functional group. The structural complexity contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:
- Anticancer Activity : Indole derivatives have been shown to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Antibacterial Properties : Some studies suggest that this class of compounds can inhibit bacterial growth, making them potential candidates for antibiotic development.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially serving as a therapeutic agent in inflammatory diseases.
Anticancer Activity
A study highlighted the efficacy of indole derivatives in targeting cancer cells. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through various signaling pathways such as the PI3K/Akt pathway .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | 15.5 | Apoptosis induction |
Similar Indole Derivative | HeLa (Cervical Cancer) | 12.3 | Cell cycle arrest |
Antibacterial Activity
Research conducted on various indole derivatives has shown promising antibacterial properties. For instance, compounds were tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones.
Bacteria | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
E. coli | 18 | 32 µg/mL |
S. aureus | 20 | 16 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Inhibition studies revealed that it could reduce prostaglandin synthesis effectively.
Case Studies
-
Case Study on Anticancer Efficacy :
A recent study evaluated the anticancer effects of various indole derivatives, including the target compound, on MCF-7 cells. Results indicated that treatment led to a significant reduction in cell viability and increased apoptosis markers . -
Bacterial Inhibition Study :
A comparative study assessed the antibacterial efficacy of several indole derivatives against common pathogens. The findings demonstrated that the target compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Properties
Molecular Formula |
C16H12N2O3S |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-methyl-3-(2-nitrophenyl)sulfanylindolizine-1-carbaldehyde |
InChI |
InChI=1S/C16H12N2O3S/c1-11-12(10-19)13-6-4-5-9-17(13)16(11)22-15-8-3-2-7-14(15)18(20)21/h2-10H,1H3 |
InChI Key |
VZKXAGUIVCQRAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=O)SC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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